5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a fused thiazolo-triazole core, substituted with a 3-fluorophenyl-dihydroisoquinolinyl methyl group and a furan-2-yl moiety. The dihydroisoquinoline fragment may confer affinity for neurological targets, while the fluorophenyl and furan groups likely enhance metabolic stability and π-π stacking interactions with biological receptors .
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S/c25-18-8-3-7-16(13-18)20(28-11-10-15-5-1-2-6-17(15)14-28)21-23(30)29-24(32-21)26-22(27-29)19-9-4-12-31-19/h1-9,12-13,20,30H,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHZTEUYSPLKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved by cyclization reactions involving appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Attachment of the Dihydroisoquinoline Moiety: This step may involve a Mannich-type reaction or reductive amination to introduce the dihydroisoquinoline group.
Final Assembly: The final compound can be assembled through a series of condensation and cyclization reactions, ensuring the correct regiochemistry and stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the furan or phenyl rings, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), organometallic reagents (Grignard reagents, organolithium compounds)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structural features could be useful in the design of novel materials with specific electronic or photophysical properties.
Organic Synthesis: The compound can serve as a building block or intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of triazolo-thiazole derivatives with variations in substituents influencing physicochemical and biological properties. Key analogues include:
Key Findings from Structural and Pharmacological Studies
Substituent Position and Bioactivity :
- Fluorine at the meta position (as in the target compound) may optimize electronic effects for receptor binding compared to ortho -substituted analogues .
- Chlorine substituents (e.g., in ) enhance lipophilicity but may reduce metabolic stability due to stronger electron-withdrawing effects .
Dihydroisoquinoline moieties are associated with CNS activity; similar compounds have shown affinity for serotonin or dopamine receptors .
Crystallographic Insights :
- Isostructural compounds (e.g., ) with fluorophenyl groups exhibit planar molecular conformations except for one fluorophenyl ring oriented perpendicularly, suggesting flexibility in binding pocket interactions .
Biological Activity
The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 896291-70-6) is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 446.5 g/mol. The structure features a thiazolo-triazole core linked to a furan moiety and a dihydroisoquinoline derivative, which are known for their biological activities.
| Property | Value |
|---|---|
| CAS Number | 896291-70-6 |
| Molecular Formula | C24H19FN4O2S |
| Molecular Weight | 446.5 g/mol |
Anticancer Properties
Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer activity. For instance, thiazolo[3,2-b][1,2,4]triazole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. A related study reported that certain thiazolidinediones selectively inhibited class I phosphoinositide 3-kinases (PI3K), which are critical in cancer cell signaling pathways .
In vitro assays demonstrated that the compound can reduce cell viability in human cancer cell lines such as U937 (human monocytic leukemia) and B16-F10 (mouse melanoma), with IC50 values indicating potent antiproliferative effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Thiazole derivatives have been recognized for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways . A study highlighted that similar compounds exhibited selectivity towards COX-II with minimal side effects compared to traditional NSAIDs .
PI3K Inhibition
The inhibition of PI3K pathways is a significant mechanism through which this compound may exert its anticancer effects. Structural analysis has shown that specific functional groups in the thiazolo-triazole framework enhance binding affinity to the PI3K active site, leading to decreased downstream signaling associated with tumor growth .
Apoptosis Induction
Studies have demonstrated that treatment with this compound leads to increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins in cancer cells. This dual action promotes programmed cell death, contributing to its anticancer efficacy.
Case Studies
-
In Vitro Studies : Research conducted on various cancer cell lines has shown that the compound significantly inhibits proliferation at micromolar concentrations. For example:
- U937 Cells : IC50 = 0.004 μM
- B16-F10 Cells : IC50 = 0.006 μM
- In Vivo Models : Animal studies have indicated that oral administration of similar compounds resulted in reduced tumor size in xenograft models, supporting their potential for therapeutic use.
Q & A
Basic Research Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthetic optimization should focus on reaction conditions and catalysts. For example, heterogenous catalysis using Bleaching Earth Clay (pH 12.5, 10 wt%) in PEG-400 at 70–80°C for 1 hour has been effective for analogous thiazole-triazole derivatives . Monitoring reaction progression via thin-layer chromatography (TLC) ensures timely termination to minimize side products. Post-synthesis, purification via recrystallization in aqueous acetic acid enhances purity. Statistical Design of Experiments (DoE) can systematically vary parameters like temperature, solvent ratios, and catalyst loading to identify optimal conditions .
Basic Research Question: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR can resolve substituent environments (e.g., dihydroisoquinoline protons, furan resonances) and confirm stereochemistry .
- IR Spectroscopy : Identify functional groups (e.g., hydroxyl at ~3200 cm, triazole C-N stretches at ~1500 cm) .
- HPLC : Assess purity (>95% recommended) using reverse-phase columns with UV detection at 254 nm .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content) .
Advanced Research Question: How does tautomerism in the thiazolo-triazole core affect biological activity predictions?
Methodological Answer:
Thiol-thione tautomerism (e.g., in thiazole-triazole hybrids) alters electron distribution and hydrogen-bonding capacity, impacting receptor binding. Computational methods like DFT can model tautomeric equilibria, while experimental validation via UV-Vis spectroscopy (pH-dependent absorbance shifts) quantifies dominant tautomers . For example, 5-(furan-2-yl)-1,3,4-oxadiazole-2-thione exhibits pH-sensitive tautomerism, which correlates with antimicrobial activity .
Advanced Research Question: What strategies are effective for predicting biological activity via molecular docking?
Methodological Answer:
- Target Selection : Prioritize enzymes with structural homology to known targets (e.g., fungal 14α-demethylase lanosterol, PDB:3LD6) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.
- Validation : Compare docking poses of analogs (e.g., triazole-thiadiazoles) with experimental IC values to refine scoring functions .
- Dynamic Simulations : Run MD simulations (10–100 ns) to assess binding stability and entropy contributions .
Advanced Research Question: How should researchers address contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, CAS 32362-88-2) .
- Isotopic Labeling : Use N or F labeling to resolve overlapping signals in crowded spectra .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of bond lengths and angles .
- Statistical Analysis : Apply multivariate analysis to correlate spectral outliers with synthetic batch variables (e.g., impurity profiles) .
Advanced Research Question: What synthetic routes are viable for introducing fluorophenyl or dihydroisoquinoline moieties?
Methodological Answer:
- Fluorophenyl Incorporation : Use Suzuki-Miyaura coupling with 3-fluorophenylboronic acid under Pd(PPh) catalysis in THF/water .
- Dihydroisoquinoline Attachment : Reductive amination of 3,4-dihydroisoquinoline with ketone intermediates (e.g., using NaBH in MeOH) ensures stereochemical control .
- Protection-Deprotection : Temporarily mask reactive groups (e.g., hydroxyls with TMSCl) to prevent side reactions during multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
